![molecular formula C11H22O3Si2 B14435602 [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 77220-07-6](/img/structure/B14435602.png)
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound that features a furan ring substituted with trimethylsiloxy groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylfuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general procedure involves dissolving 3-methylfuran in an inert solvent like diethyl ether, followed by the addition of triethylamine and trimethylsilyl chloride. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) as a colorless oil .
Industrial Production Methods
Industrial production methods for [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides and amines can be used to replace the trimethylsiloxy groups.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive furan and trimethylsiloxy groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out.
類似化合物との比較
Similar Compounds
[(2-Ethyl-5-methylfuran-3,4-diyl)bis(oxy)]bis(trimethylsilane): Similar structure but with an ethyl group at the 2 position instead of a methyl group.
2,5-Bis(trimethylsiloxy)furan: Lacks the methyl group at the 3 position, making it less sterically hindered.
Uniqueness
[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane) is unique due to the presence of the methyl group at the 3 position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds .
特性
CAS番号 |
77220-07-6 |
|---|---|
分子式 |
C11H22O3Si2 |
分子量 |
258.46 g/mol |
IUPAC名 |
trimethyl-(3-methyl-5-trimethylsilyloxyfuran-2-yl)oxysilane |
InChI |
InChI=1S/C11H22O3Si2/c1-9-8-10(13-15(2,3)4)12-11(9)14-16(5,6)7/h8H,1-7H3 |
InChIキー |
FAKFHLPEJLCJOT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





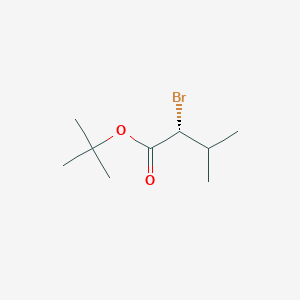
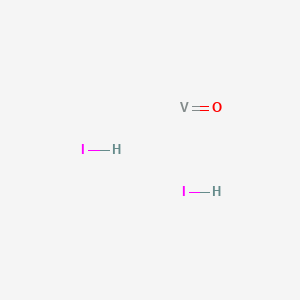
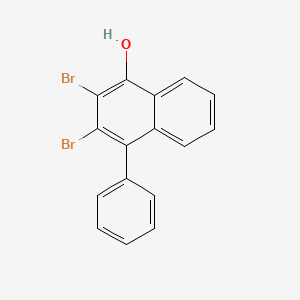
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
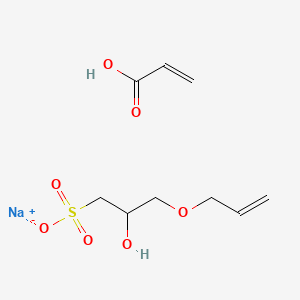
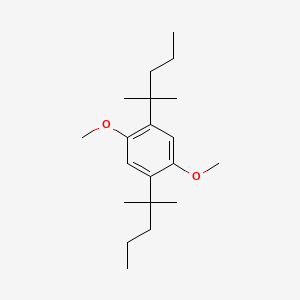
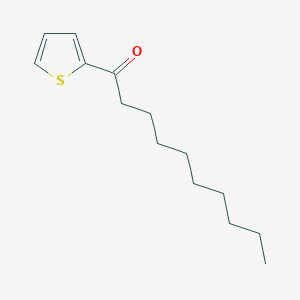
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
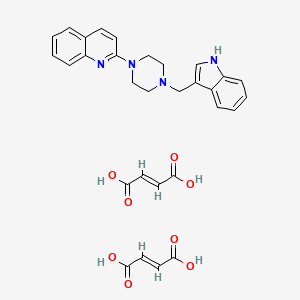
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
